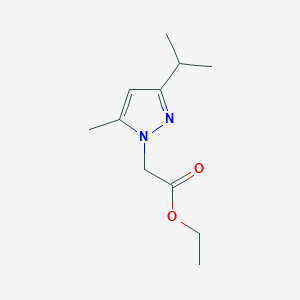![molecular formula C12H7F3OS B8733694 4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B8733694.png)
4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde
Overview
Description
4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is an organic compound with the molecular formula C12H7F3OS It is a derivative of thiophene, substituted with a trifluoromethylphenyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde typically involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures. The general reaction conditions include:
Reagents: 4-bromo-2-thiophenecarboxaldehyde, 4-(trifluoromethyl)phenylboronic acid, palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), potassium carbonate, ethylene glycol dimethyl ether (solvent).
Conditions: The reaction mixture is heated to 110°C for 24 hours under a nitrogen atmosphere.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: 4-[4-(Trifluoromethyl)phenyl]-2-thiophene carboxylic acid.
Reduction: 4-[4-(Trifluoromethyl)phenyl]-2-thiophene methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is primarily related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylacetonitrile
- 2,2,2-Trifluoroacetophenone
- 4-(Trifluoromethoxy)phenylacetylene
Uniqueness
4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is unique due to the combination of its trifluoromethylphenyl and thiophene moieties. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H7F3OS |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-7H |
InChI Key |
KEJFPCAETPDXQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-aminoethyl)phenyl]Benzenesulfonamide](/img/structure/B8733641.png)

![5-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8733652.png)


![3-benzyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8733676.png)



![tert-butyl (3aR,4R,6aS)-4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8733708.png)

![methyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B8733727.png)

